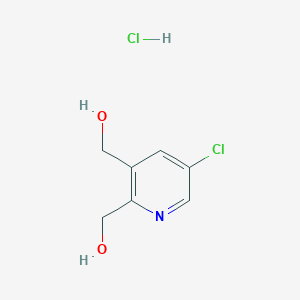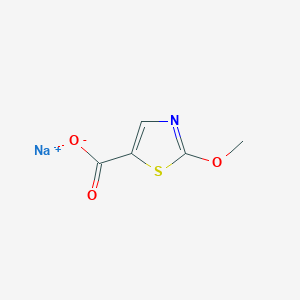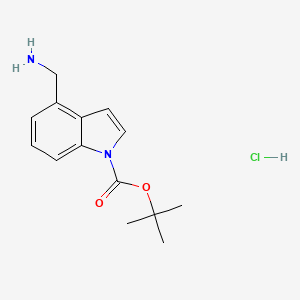
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride
Descripción general
Descripción
“(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” is an organic compound that belongs to the class of pyridine derivatives. It has the molecular formula C7H9Cl2NO2 .
Molecular Structure Analysis
The molecular structure of “(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride” consists of 7 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The average mass is 210.058 Da, and the monoisotopic mass is 209.001038 Da .Aplicaciones Científicas De Investigación
-
Pharmaceuticals and Agrochemicals
- Chloropyridine is used as an intermediate in many chemical reactions .
- It’s particularly useful in the development of pharmaceuticals and agrochemicals .
- For example, 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- In the agricultural business, it is mostly used to produce fungicides and insecticides .
-
Metal Complexes
-
Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers
- Functional diols derived from pentaerythritol can be used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers .
- These elastomers have a wide range of thermal, mechanical, and degradation properties that can be tuned to myriad applications .
- The chemical structure of their component parts (e.g., polyol, diisocyanate, and diol chain extender) can be manipulated to achieve these properties .
-
Pharmaceuticals and Agrochemicals
- Chloropyridine is used as an intermediate in many chemical reactions .
- It’s particularly useful in the development of pharmaceuticals and agrochemicals .
- For example, 2-Chloropyridine is used to produce antihistamines and antiarrythmics for medicinal use .
- In the agricultural business, it is mostly used to produce fungicides and insecticides .
-
Metal Complexes
-
Synthesis of Novel Thermoplastic Polyester-Urethane Elastomers
- Functional diols derived from pentaerythritol can be used as chain extenders in the synthesis of novel thermoplastic polyester-urethane elastomers .
- These elastomers have a wide range of thermal, mechanical, and degradation properties that can be tuned to myriad applications .
- The chemical structure of their component parts (e.g., polyol, diisocyanate, and diol chain extender) can be manipulated to achieve these properties .
Propiedades
IUPAC Name |
[5-chloro-2-(hydroxymethyl)pyridin-3-yl]methanol;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8ClNO2.ClH/c8-6-1-5(3-10)7(4-11)9-2-6;/h1-2,10-11H,3-4H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NRYDOLFHEHEJAE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C=NC(=C1CO)CO)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9Cl2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40744431 | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(5-Chloropyridine-2,3-diyl)dimethanol hydrochloride | |
CAS RN |
1356109-69-7 | |
| Record name | 2,3-Pyridinedimethanol, 5-chloro-, hydrochloride (1:1) | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1356109-69-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloropyridine-2,3-diyl)dimethanol--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40744431 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.





![[2-(1-Ethyl-1H-pyrazol-5-yl)-1-methylethyl]amine](/img/structure/B1402885.png)



![5-[2-(1H-Indol-3-yl)-2-oxo-ethylidene]-2-thioxo-3-p-tolyl-thiazolidin-4-one](/img/structure/B1402891.png)



![[1-(3-Furyl)cyclopropyl]amine hydrochloride](/img/structure/B1402896.png)


![Methyl 2-[(2-chloropropanoyl)amino]-6-phenyl-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1402904.png)